SL327

Catalog No.
S548277
CAS No.
305350-87-2
M.F
C16H12F3N3S
M. Wt
335.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SL327

CAS Number

305350-87-2

Product Name

SL327

IUPAC Name

(Z)-3-amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

Molecular Formula

C16H12F3N3S

Molecular Weight

335.3 g/mol

InChI

InChI=1S/C16H12F3N3S/c17-16(18,19)14-4-2-1-3-12(14)13(9-20)15(22)23-11-7-5-10(21)6-8-11/h1-8H,21-22H2/b15-13+

InChI Key

JLOXTZFYJNCPIS-FYWRMAATSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

alpha-(amino((4-aminophenyl)thio)methylene)-2-(trifluoromethyl)benzeneacetonitrile, SL 327, SL-327, SL327 cpd

Canonical SMILES

C1=CC=C(C(=C1)C(=C(N)SC2=CC=C(C=C2)N)C#N)C(F)(F)F

Isomeric SMILES

C1=CC=C(C(=C1)/C(=C(\N)/SC2=CC=C(C=C2)N)/C#N)C(F)(F)F

The exact mass of the compound alpha-[Amino[(4-aminophenyl)thio]methylene]-2-(trifluoromethyl)benzeneacetonitrile is 335.0704 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Acetonitriles - Supplementary Records. It belongs to the ontological category of enamine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SL327 is a selective, non-competitive inhibitor of MEK1 and MEK2, the upstream kinases that activate ERK1/2 in the MAPK signaling pathway. It functions by binding to an allosteric site near the ATP-binding pocket, which prevents MEK activation and subsequent phosphorylation of its only known substrates, ERK1 and ERK2. A critical, procurement-relevant feature of SL327 is its ability to cross the blood-brain barrier (BBB) following systemic administration, making it a vital tool for in vivo studies investigating the role of the MAPK/ERK pathway in the central nervous system.

Substituting SL327 with the more common MEK inhibitor U0126 is a critical experimental design flaw, particularly for neuroscience applications. While both inhibit MEK, U0126 has poor blood-brain barrier penetration, rendering it unsuitable for assessing central nervous system functions after systemic delivery. Furthermore, U0126 has well-documented off-target effects, including inhibition of voltage-gated potassium channels and interference with mitochondrial respiration, which can produce confounding data independent of MEK inhibition. SL327's demonstrated brain penetrance and selectivity profile provide a more reliable method for specifically interrogating the central effects of the MAPK/ERK pathway in vivo, a critical distinction for justifying its procurement over less specific or non-penetrant alternatives.

Demonstrated In Vivo CNS Activity: Effective Blockade of ERK Phosphorylation in the Brain

A primary differentiator for SL327 is its proven ability to inhibit MEK/ERK signaling within the central nervous system after systemic administration. In a mouse model of kainic acid-induced seizures, pretreatment with SL327 completely blocked the seizure-induced phosphorylation of ERK in the hippocampus. This contrasts sharply with inhibitors like U0126 and PD98059, which have poor CNS penetration and are therefore unsuitable for such in vivo systemic studies.

Evidence DimensionInhibition of seizure-induced p-ERK in mouse hippocampus
Target Compound DataComplete blockade of ERK phosphorylation
Comparator Or BaselineU0126 / PD98059 (Poor CNS penetration)
Quantified DifferenceQualitatively effective vs. unsuitable for systemic CNS studies
ConditionsIn vivo mouse model; SL327 administered 60 minutes prior to kainic acid injection.

For in vivo neuroscience research requiring systemic administration, SL327 is a required tool, as common substitutes cannot reliably reach and act on central targets.

Superior In Vitro Potency Compared to First-Generation MEK Inhibitor PD98059

In biochemical assays, SL327 demonstrates significantly higher potency against MEK1 than the first-generation inhibitor, PD98059. SL327 inhibits MEK1 with an IC50 of 180 nM. In contrast, PD98059 has a reported IC50 value for MEK1 of 2 µM (2,000 nM). This greater than 10-fold difference in potency allows for the use of lower concentrations in cell-based assays, reducing the risk of off-target effects and providing more specific inhibition of the MAPK pathway.

Evidence DimensionInhibition of MEK1 (IC50)
Target Compound Data180 nM
Comparator Or BaselinePD98059: 2,000 nM
Quantified Difference>11-fold higher potency
ConditionsBiochemical kinase assay

Procuring SL327 over PD98059 enables more potent and specific MEK1 inhibition, requiring less material and minimizing potential off-target artifacts in cellular experiments.

Favorable Selectivity Profile Minimizes Confounding Off-Target Effects Seen with U0126

SL327 exhibits a clean selectivity profile, showing no significant activity against a panel of related kinases including Erk1, MKK3, MKK4, c-JUN, PKC, PKA, or CamKII at concentrations effective for MEK inhibition. This is a critical advantage over U0126, which has been shown to have MEK-independent off-target effects, such as reducing agonist-induced calcium entry and directly inhibiting various potassium channels, which can significantly confound neurophysiological data. The use of SL327 provides greater confidence that observed biological effects are directly attributable to the specific inhibition of the MEK/ERK pathway.

Evidence DimensionOff-target activity
Target Compound DataNo significant activity on Erk1, MKK3/4, JNK, PKC, PKA, CamKII
Comparator Or BaselineU0126: Inhibits voltage-gated K+ channels, interferes with calcium signaling
Quantified DifferenceHigh selectivity vs. known confounding off-target activities
ConditionsKinase activity panels; cellular electrophysiology

Choosing SL327 over U0126 enhances experimental reproducibility and validity by eliminating known sources of data artifacts unrelated to MEK inhibition.

In Vivo Neuroscience: Investigating Learning, Memory, and Behavior

For studies examining the role of the MAPK/ERK pathway in CNS-dependent processes like fear conditioning, spatial learning, or long-term potentiation, SL327 is the appropriate tool. Its ability to cross the blood-brain barrier and inhibit ERK phosphorylation in brain regions like the hippocampus after systemic administration ensures direct target engagement, a prerequisite for valid conclusions in behavioral neuroscience.

High-Specificity Cellular Assays on MAPK Signaling

When the experimental goal is to specifically inhibit ERK1/2 activation in cell culture without confounding off-target effects, SL327 is a justified choice over U0126. Its higher potency compared to PD98059 and cleaner selectivity profile compared to U0126 allow for more precise and interpretable results in studies of proliferation, differentiation, or gene expression regulated by the MAPK cascade.

Pharmacological Validation of Central Nervous System Drug Targets

In preclinical drug discovery, SL327 can be used as a benchmark tool to validate whether inhibition of the central MAPK/ERK pathway produces a desired therapeutic effect (e.g., neuroprotection). Its reliable in vivo CNS activity provides a clear pharmacological baseline to assess the mechanism of novel compounds intended for neurological or psychiatric disorders.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

335.07040306 Da

Monoisotopic Mass

335.07040306 Da

Heavy Atom Count

23

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile
SL-327

Dates

Last modified: 08-15-2023
1: Longoni R, Spina L, Vinci S, Acquas E. The MEK inhibitor SL327 blocks acquisition but not expression of lithium-induced conditioned place aversion: a behavioral and immunohistochemical study. Psychopharmacology (Berl). 2011 Jul;216(1):63-73. doi: 10.1007/s00213-011-2192-9. Epub 2011 Feb 11. PubMed PMID:  21312031.

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